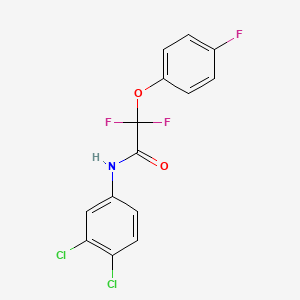

N-(3,4-dichlorophenyl)-2,2-difluoro-2-(4-fluorophenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Precursor to Difluoroazetidinones

Difluoro(trimethylsilyl)acetamides, similar in structure to N-(3,4-dichlorophenyl)-2,2-difluoro-2-(4-fluorophenoxy)acetamide, have been prepared from chlorodifluoroacetamides by electrochemical silylation. These compounds serve as precursors to 3,3-difluoroazetidinones, which are important in the synthesis of various organic compounds, indicating potential applications in medicinal chemistry and organic synthesis (Bordeau et al., 2006).

Antipathogenic Activity

Thiourea derivatives incorporating the dichlorophenyl moiety have demonstrated significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential of this compound derivatives for development as novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Quantum Chemical Calculations

Quantum chemical calculations on molecules similar to this compound have been conducted to determine conformation, vibrational spectroscopic, electronic, and thermodynamic properties. These studies provide insights into the reactivity and stability of such compounds, facilitating their application in various chemical contexts (Choudhary et al., 2014).

Potential Pesticides

Derivatives of N-aryl-2,4-dichlorophenoxyacetamide, closely related to the chemical structure , have been characterized by X-ray powder diffraction, identifying them as potential pesticides. This indicates the use of this compound derivatives in agricultural applications to control pests (Olszewska et al., 2008).

Wirkmechanismus

Target of Action

The primary target of N-(3,4-dichlorophenyl)-2,2-difluoro-2-(4-fluorophenoxy)acetamide is Carbonic anhydrase IX (CA-IX) . This enzyme participates in pH regulation and may be involved in the control of cell proliferation and transformation .

Mode of Action

This compound interacts with its target, Carbonic anhydrase IX, by reversible hydration of carbon dioxide . This interaction results in changes in the pH regulation and control of cell proliferation and transformation .

Biochemical Pathways

The action of this compound affects the carbonic anhydrase pathway . The downstream effects include changes in pH regulation and control of cell proliferation and transformation .

Result of Action

The molecular and cellular effects of this compound’s action include changes in pH regulation and control of cell proliferation and transformation . These changes can have significant effects on the physiological processes in which Carbonic anhydrase IX is involved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the interaction between this compound and its target, Carbonic anhydrase IX

Eigenschaften

IUPAC Name |

N-(3,4-dichlorophenyl)-2,2-difluoro-2-(4-fluorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2F3NO2/c15-11-6-3-9(7-12(11)16)20-13(21)14(18,19)22-10-4-1-8(17)2-5-10/h1-7H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYWSFCJXMGZJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(C(=O)NC2=CC(=C(C=C2)Cl)Cl)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-(dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2580729.png)

![Benzyl (4-carbamoylbicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2580738.png)

![methyl (2Z)-3-amino-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2580742.png)

![3,3-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2580744.png)